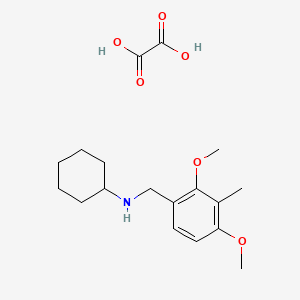
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide, also known as 4F-MPH, is a synthetic compound that belongs to the piperidine class of chemicals. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive and physical performance. 4F-MPH is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4F-MPH is not approved for medical use and is classified as a research chemical.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward, and their increased activity is thought to be responsible for the cognitive and physical effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychostimulants such as methylphenidate and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and focus. However, this compound is more potent than methylphenidate and has a longer duration of action.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the effects of psychostimulants on cognitive and physical performance. However, its high potency also means that it must be used with caution, as it can be toxic at high doses. Additionally, this compound is not approved for medical use and its long-term effects on human health are not well understood.
未来方向
There are several potential future directions for research on N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is its potential as a treatment for cognitive disorders such as ADHD. Another area of research could focus on the development of safer and more effective psychostimulants based on the structure of this compound. Additionally, more research is needed to fully understand the long-term effects of this compound on human health and its potential for abuse.
合成方法
The synthesis of N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide involves the reaction of 4-fluoro-2-nitrobenzaldehyde with methylamine followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidinecarboxylic acid to produce this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with moderate difficulty.
科学研究应用
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide has been the subject of several scientific studies in recent years. Researchers have investigated its potential as a cognitive enhancer, as well as its effects on physical performance. One study found that this compound improved working memory and attention in rats, while another study showed that it enhanced reaction time and accuracy in human subjects. Additionally, this compound has been studied for its potential to treat ADHD and other cognitive disorders.
属性
IUPAC Name |
N-(4-fluorophenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-10-3-2-8-16(9-10)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFAAZUPUOGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)
![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)



![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)

